Thiazolo[4,5-d]thiazole, 2,5-diphenyl-
Description
Contextualization of Fused Thiazole (B1198619) Heterocycles in Organic Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged structural motif in the field of medicinal and materials chemistry. acs.orgnih.gov Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of functional molecules. slideshare.net When a thiazole ring is fused with another heterocyclic ring, the resulting bicyclic system often exhibits enhanced and novel properties. These fused thiazole heterocycles are cornerstones in the development of numerous pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov For instance, synthetic fused-thiazole derivatives like Pramipexole are used to treat Parkinson's disease, and Edoxaban is a widely used anticoagulant. nih.gov
Beyond their pharmacological significance, fused thiazole systems, particularly those with extended π-conjugation, are of great interest in materials science. rsc.org Their rigid, planar structures and inherent electronic characteristics make them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and sensors. researchgate.netrsc.org The fusion of two thiazole rings gives rise to the thiazolothiazole scaffold, a system that has garnered attention for its high oxidative stability and potential in optoelectronic applications. rsc.orgresearchgate.net
Isomeric Frameworks: Thiazolo[4,5-d]thiazole versus Thiazolo[5,4-d]thiazole (B1587360)
The fusion of two thiazole rings can result in two primary constitutional isomers: thiazolo[4,5-d]thiazole and thiazolo[5,4-d]thiazole. These isomers, while composed of the same atoms, differ in their connectivity, leading to distinct chemical properties and, consequently, different trajectories in academic and industrial research.
A review of scientific literature reveals a significant disparity in the research volume dedicated to the two isomers. The thiazolo[5,4-d]thiazole framework is the subject of extensive investigation, with a wealth of publications detailing its synthesis, properties, and applications. rsc.orgresearchgate.net This isomer has been successfully employed as a core component in materials for organic photovoltaics, covalent organic frameworks (COFs) for solar energy conversion, and fluorescent dyes. rsc.orgrsc.orgnih.gov The interest in thiazolo[5,4-d]thiazole-based materials has grown almost exponentially in recent years. rsc.org
In stark contrast, the thiazolo[4,5-d]thiazole isomer is considerably less explored. There is a noticeable scarcity of research dedicated to its synthesis and characterization. While related fused systems like thiazolo[4,5-d]pyrimidines and 2H-thiazolo[4,5-d] nih.govresearchgate.netmdpi.comtriazoles have been reported, the parent thiazolo[4,5-d]thiazole and its derivatives, including the specific compound 2,5-diphenyl-thiazolo[4,5-d]thiazole, remain largely absent from prominent scientific discourse. nih.govresearchgate.net This suggests that the thiazolo[5,4-d]thiazole isomer is either more synthetically accessible or possesses more favorable properties for the applications currently driving research in this area.
The fundamental difference between the two isomers lies in the points of fusion between the two thiazole rings. The nomenclature, based on IUPAC rules, indicates how the second ring is fused to the first.
Thiazolo[5,4-d]thiazole: In this isomer, the fusion occurs at the 'd' face of the primary thiazole, which corresponds to the bond between atom 4 (carbon) and atom 5 (carbon). The numbers acs.orgnih.gov indicate that the attachment from the second thiazole ring involves its sulfur atom (position 1) and nitrogen atom (position 3) connecting to atoms 5 and 4 of the first ring, respectively. This results in a symmetric, planar, and electron-deficient system with a shared C-C bond between the two rings. rsc.orgnih.gov This structure is noted for its high rigidity and oxidative stability. researchgate.net
Thiazolo[4,5-d]thiazole: For this isomer, the fusion is also at the 'd' face (the C4-C5 bond) of the primary thiazole ring. However, the acs.orgnih.gov designation implies a different fusion pattern compared to its more common isomer, leading to a different arrangement of the heteroatoms in the final bicyclic structure. This structural variance fundamentally alters the electronic and steric profile of the molecule compared to the [5,4-d] isomer.
The table below summarizes the key distinctions based on available data.
| Feature | Thiazolo[5,4-d]thiazole | Thiazolo[4,5-d]thiazole |
| IUPAC Name | nih.govresearchgate.netthiazolo[5,4-d] nih.govresearchgate.netthiazole nih.gov | nih.govresearchgate.netthiazolo[4,5-d] nih.govresearchgate.netthiazole |
| Research Volume | High; extensively studied rsc.orgresearchgate.net | Very low; rarely reported |
| Key Properties | Rigid, planar, electron-deficient, high oxidative stability rsc.orgresearchgate.net | Largely uncharacterized in literature |
| Known Applications | Organic electronics, photovoltaics, OLEDs, sensors, COFs rsc.orgresearchgate.netnih.gov | Not established |
| Ring Fusion | Symmetric fusion across the C4-C5 bond | Asymmetric fusion across the C4-C5 bond |
Due to the limited research on the thiazolo[4,5-d]thiazole scaffold, detailed findings on the specific properties and synthesis of 2,5-diphenyl-thiazolo[4,5-d]thiazole are not available in the current body of scientific literature. The focus of the chemical community has overwhelmingly been on the potential of the [5,4-d] isomer.
Structure
3D Structure
Properties
CAS No. |
6970-88-3 |
|---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,3]thiazolo[4,5-d][1,3]thiazole |
InChI |
InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)14-17-13-16(19-14)20-15(18-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IWRRXBXFDWPBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diaryl Thiazolo 4,5 D Thiazole Scaffolds
Preparative Conversion of Chloralamides as Precursors
A notable synthetic route involves the use of readily available chloralamides as starting materials. Research has demonstrated a preparative method for synthesizing 2,5-diaryl-3a,6a-dihydro- researchgate.netresearchgate.netthiazolo[4,5-d] researchgate.netresearchgate.netthiazoles starting from these precursors. researchgate.net This approach is significant as it provides a pathway to a hitherto unknown class of these heterocyclic compounds. researchgate.net
The general strategy begins with the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, which yields novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. researchgate.net These chloralamide derivatives then serve as key intermediates. The subsequent steps involve conversion into the target thiazolo[4,5-d]thiazole system, a process in which specific reagents play a crucial role in ring formation.
| Precursor Type | Intermediate | Target Scaffold | Reference |
| Chloralamides | 2-Chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides | 2,5-Diaryl-3a,6a-dihydro- researchgate.netresearchgate.netthiazolo[4,5-d] researchgate.netresearchgate.netthiazoles | researchgate.net |
Ring Formation and Annulation Strategies Utilizing the Lawesson Reagent
The Lawesson reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a powerful and widely used thionating agent in organic synthesis. researchgate.netnih.gov It is particularly effective for converting carbonyl groups (C=O) into thiocarbonyls (C=S), a key transformation in the synthesis of sulfur-containing heterocycles. researchgate.netrsc.org
In the context of synthesizing 2,5-diaryl-thiazolo[4,5-d]thiazole scaffolds from chloralamide precursors, the Lawesson reagent is instrumental in the cyclization and ring-annulation steps. researchgate.net The mechanism of thionation by Lawesson's reagent involves an equilibrium with a more reactive dithiophosphine ylide species in solution. nih.gov This reactive intermediate interacts with the carbonyl groups in the precursor molecule to form a thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion step, which results in a stable phosphorus-oxygen double bond (P=O), akin to the mechanism observed in the Wittig reaction. nih.gov This transformation facilitates the construction of the two fused thiazole (B1198619) rings. The reaction rate is generally faster for amides and ketones compared to esters. nih.gov
General Mechanism of Lawesson's Reagent in Thionation:
Dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide.
Reaction of the ylide with a carbonyl group to form a four-membered thiaoxaphosphetane ring.
Cycloreversion to yield the thiocarbonyl and a stable P=O byproduct.
The application of Lawesson's reagent provides an efficient method for constructing the thiazolo[4,5-d]thiazole core from appropriately designed acyclic precursors like chloralamides. researchgate.net
Considerations for 2,5-Diphenyl Substitution within the Thiazolo[4,5-d]thiazole Core
The introduction of phenyl groups at the 2- and 5-positions of the thiazolo[4,5-d]thiazole scaffold is crucial for modulating its electronic and photophysical properties. A common and straightforward method for achieving this symmetrical diaryl substitution involves the condensation of dithiooxamide (B146897) with two equivalents of an appropriate aryl aldehyde. charlotte.edu For the synthesis of the isomeric 2,5-diphenyl-thiazolo[5,4-d]thiazole, dithiooxamide is reacted with benzaldehyde. researchgate.netcharlotte.edu This reaction typically proceeds via a double condensation and subsequent oxidation to form the rigid, planar thiazolo[5,4-d]thiazole (B1587360) core. charlotte.edu
This one-pot synthesis is advantageous due to its simplicity and often results in the product precipitating from the reaction mixture, which simplifies purification. charlotte.edu Polar, high-boiling solvents such as dimethylformamide (DMF) are frequently employed for this reaction. charlotte.edu The resulting 2,5-diarylthiazolo[5,4-d]thiazoles are noted for their high oxidative stability due to the electron-deficient nature of the fused ring system. rsc.org
While this method is well-established for the [5,4-d] isomer, similar principles apply to the synthesis of 2,5-diphenyl-thiazolo[4,5-d]thiazole. The choice of starting materials and reaction conditions can be adapted to favor the formation of the [4,5-d] core. For instance, variations in the precursors, such as using the chloralamides discussed previously, provide an alternative route to the 2,5-diaryl substituted system. researchgate.net The photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole have been studied, showing that the molecule is planar in the ground state with a null dipole moment, and the lowest electronic transition is of a π–π* character. researchgate.net Such properties are of interest for applications in organic electronics and photonics. rsc.orgrsc.orgrsc.org
Examples of Synthesized 2,5-Diaryl-Thiazolo[5,4-d]thiazole Derivatives:
| Aryl Substituent | Abbreviation | Yield | Reference |
| 4-Nitrophenyl | (PhNO₂)₂TTz | 40-50% | charlotte.edu |
| 4-Carboxyphenyl | (PhCOOH)₂TTz | 60-70% | charlotte.edu |
| 4-Methoxyphenyl | (MeOPh)₂TTz | 61.5% | rsc.org |
| 4-Propoxyphenyl | (PrOPh)₂TTz | 47% | rsc.org |
| 4-Butoxyphenyl | (BuOPh)₂TTz | 45% | rsc.org |
| Pyridin-2-yl | - | 66% | mdpi.com |
| 4-Bromophenyl | - | 36% | mdpi.com |
Advanced Applications and Research Directions for Thiazolo 4,5 D Thiazole Analogues
Exploration as Non-linear Optical Materials
While specific research into the non-linear optical (NLO) properties of 2,5-diphenyl-thiazolo[4,5-d]thiazole is not extensively documented, the broader class of thiazolo[5,4-d]thiazole (B1587360) derivatives, isomers of the title compound, has shown promise in this area. rsc.orgresearchgate.net The planarity and extended π-conjugation of the thiazolo[5,4-d]thiazole core are key features that are also present in the [4,5-d] isomer, suggesting a similar potential for NLO applications. rsc.org
Thiazolo[5,4-d]thiazole derivatives have been investigated for their applications in organic electronics, a field that often overlaps with NLO materials research. rsc.org The rigid and planar structure of the thiazolo[5,4-d]thiazole backbone, combined with its high oxidative stability, makes it an attractive building block for materials with desirable electronic properties. rsc.org The photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole have been studied, revealing that its fluorescence and electronic absorption are influenced by the solvent environment, which is a characteristic often explored in the context of NLO materials. researchgate.net Although these studies are on an isomeric form, the fundamental electronic and structural similarities suggest that 2,5-diphenyl-thiazolo[4,5-d]thiazole could also exhibit interesting NLO behavior, warranting further investigation.
Biological Activity Studies for Broader Analogues
The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs. researchgate.net This has spurred research into the biological activities of various thiazole-containing compounds, including those with the fused thiazolo[4,5-d]thiazole core and its analogues.
Research into the direct plant fungicidal properties of 2,5-diphenyl-thiazolo[4,5-d]thiazole is limited. However, the broader class of thiazole and thiadiazole derivatives has demonstrated significant antifungal activity against various plant pathogens. researchgate.netfrontiersin.orgnih.govresearchgate.net This suggests that the thiazolo[4,5-d]thiazole scaffold could be a valuable template for the development of new fungicidal agents.
For instance, a study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives, which contain a phenyl-substituted thiadiazole ring, showed excellent in vitro fungicidal activity against several phytopathogenic fungi. researchgate.net One of the synthesized compounds, D16, was particularly effective against Rhizoctonia solani, while another, D12, showed high activity against Botrytis cinerea. researchgate.net
Similarly, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against a range of plant pathogens, including different species of Botrytis cinerea. frontiersin.org Furthermore, research on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, which feature a thiazolidinone ring, identified a compound with high activity against Alternaria solani and Phoma lingam. researchgate.net
These findings from structurally related heterocyclic compounds underscore the potential of the thiazolo[4,5-d]thiazole core, particularly with phenyl substitutions, as a scaffold for novel plant fungicides.
The antitumor potential of thiazole derivatives is an active area of research. researchgate.netnih.govmdpi.com While specific studies on 2,5-diphenyl-thiazolo[4,5-d]thiazole are not abundant, numerous analogues have shown promising anticancer activity.
A series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com One compound, with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring, demonstrated the highest inhibitory activity against the A-549 cell line. mdpi.com
Another study focused on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one derivatives. mdpi.com Several of these compounds showed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. mdpi.com Specifically, compound D-16, which features a 4-hydroxyphenyl group and a 4-methoxyphenyl-thiadiazole moiety, exhibited notable anticancer potential. mdpi.com
The data from these studies on related thiazole and thiadiazole derivatives suggest that the 2,5-diphenyl-thiazolo[4,5-d]thiazole structure is a promising starting point for the design of new antitumor agents.
Future Research Perspectives on Thiazolo 4,5 D Thiazole, 2,5 Diphenyl
Methodological Advancements in Targeted Synthesis
The future synthesis of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- and its derivatives will likely focus on developing more efficient, scalable, and environmentally benign methodologies. Drawing inspiration from the synthesis of analogous compounds like thiazolo[5,4-d]thiazoles and thiazolo[4,5-d]pyrimidines, several key areas for advancement emerge.
One promising avenue is the refinement of condensation reactions. The synthesis of the isomeric 2,5-diphenylthiazolo[5,4-d]thiazole is often achieved through the condensation of dithiooxamide (B146897) with benzaldehyde. researchgate.net A similar approach could be adapted for the [4,5-d] isomer, though it would require a different starting material to achieve the alternative ring fusion. Future research could focus on the development of novel precursors that favor the [4,5-d] cyclization.
Furthermore, the use of green chemistry principles, such as employing deep eutectic solvents (DESs) as seen in the synthesis of some thiazolo[5,4-d]thiazoles, could offer a more sustainable route. mdpi.com Research into identifying the optimal DES and reaction conditions, such as microwave-assisted heating, could significantly improve yields and reduce the environmental impact of the synthesis. mdpi.com
Solid-phase synthesis, which has been successfully used for creating libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, presents another exciting frontier. rsc.org Adapting solid-phase techniques would enable the rapid generation of a diverse range of 2,5-diaryl-thiazolo[4,5-d]thiazole derivatives, facilitating high-throughput screening for various applications.
A summary of potential synthetic strategies is presented below:
| Synthetic Strategy | Precursors | Potential Advantages |
| Modified Condensation | Novel diamine/dithiol precursors + Benzaldehyde | Direct route to the target compound. |
| Green Chemistry Approach | Dithiooxamide, Benzaldehyde | Reduced environmental impact, potentially higher yields. |
| Solid-Phase Synthesis | Resin-bound precursors | Rapid generation of derivatives, high-throughput screening. |
Exploration of Structure-Function Relationships
A critical area of future research will be to establish a clear understanding of the relationship between the molecular structure of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- and its resulting chemical and physical properties. The isomeric placement of the sulfur and nitrogen atoms in the fused ring system is expected to significantly influence its electronic and photophysical characteristics compared to the more studied [5,4-d] isomer.
Computational studies using density functional theory (DFT) will be instrumental in predicting the geometry, frontier molecular orbital energies (HOMO-LUMO), and spectroscopic properties of the [4,5-d] isomer. nih.gov These theoretical predictions can then guide experimental investigations. For instance, the electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) core contributes to its high oxidative stability, a property that is also anticipated for the [4,5-d] isomer. rsc.org
Key research questions will include:
How does the [4,5-d] fusion affect the planarity and rigidity of the molecule compared to the [5,4-d] isomer?
What is the impact of the altered heteroatom positions on the intramolecular charge transfer characteristics?
How do different substituents on the phenyl rings tune the optical and electronic properties?
The systematic synthesis of a series of derivatives with varying electron-donating and electron-withdrawing groups on the phenyl rings will be crucial for elucidating these structure-property relationships. This will allow for the fine-tuning of the compound's absorption, emission, and redox potentials for specific applications.
A comparative table of predicted properties for the two isomers is shown below:
| Property | 2,5-diphenyl-thiazolo[5,4-d]thiazole (Known) | 2,5-diphenyl-thiazolo[4,5-d]thiazole (Predicted) |
| Symmetry | C2h | C2v |
| Dipole Moment | Low | Potentially higher |
| Electronic Nature | Electron-deficient | Electron-deficient |
| Photoluminescence | Blue-green emission | Potentially shifted emission spectrum |
Potential for Diversified Applications based on Analogous Systems
The rich chemistry of related thiazole-fused heterocycles provides a strong basis for predicting the potential applications of Thiazolo[4,5-d]thiazole, 2,5-diphenyl-.
Organic Electronics: The thiazolo[5,4-d]thiazole core is a well-established building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Its rigid, planar structure and electron-deficient nature facilitate efficient charge transport and high oxidative stability. rsc.org It is highly probable that Thiazolo[4,5-d]thiazole, 2,5-diphenyl- will share these desirable characteristics, making it a prime candidate for investigation as a novel material for next-generation electronic devices.
Medicinal Chemistry: Thiazole (B1198619) and its fused derivatives are prevalent in a wide range of biologically active compounds. For instance, various thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The unique electronic distribution and steric arrangement of the Thiazolo[4,5-d]thiazole core could lead to novel interactions with biological targets. Future research should involve screening Thiazolo[4,5-d]thiazole, 2,5-diphenyl- and its derivatives for a range of biological activities, including as kinase inhibitors or antibacterial agents.
A summary of applications based on analogous systems is provided below:
| Analogous System | Known Applications | Potential Application for Thiazolo[4,5-d]thiazole, 2,5-diphenyl- |
| Thiazolo[5,4-d]thiazoles | Organic semiconductors, OLEDs, OPVs rsc.org | Novel materials for organic electronics |
| Thiazolo[4,5-d]pyrimidines | Antimicrobial agents, Kinase inhibitors nih.gov | New scaffolds for drug discovery |
| 2H-Thiazolo[4,5-d] mdpi.comnih.govcharlotte.edutriazoles | Medicinal chemistry building blocks nih.gov | Versatile synthons for complex molecules |
Q & A
Q. What are the common synthetic methodologies for preparing 2,5-diphenyl-thiazolo[4,5-d]thiazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, microwave-assisted one-pot reactions using pyrazole-4-carbaldehydes and dithiooxamide under controlled temperature (80–100°C) yield 2,5-diaryl-thiazolo[5,4-d]thiazoles with reduced reaction times (5–15 minutes) and improved purity . Alternatively, Hantzsch thiazole synthesis with thioglycolic acid and tetrahydrobenzo[b]thiophene derivatives produces thiazolo[4,5-d]thiazole scaffolds, where stoichiometric ratios and solvent choice (e.g., DMSO or ethanol) critically affect yield (65–85%) . Post-synthesis purification via column chromatography or recrystallization (water-ethanol) is recommended to isolate isomers and remove byproducts.
Q. How are spectroscopic and crystallographic techniques employed to characterize thiazolo[4,5-d]thiazole derivatives?
- Methodological Answer : 1H/13C-NMR identifies substituent patterns: aromatic protons appear as doublets (δ 7.2–8.5 ppm), while thiazole ring protons resonate at δ 6.8–7.1 ppm . IR spectroscopy confirms C=N stretching (1600–1650 cm⁻¹) and C-S bonds (690–720 cm⁻¹) . For structural elucidation, single-crystal X-ray diffraction resolves π-stacking interactions and dihedral angles between phenyl rings and the thiazolo-thiazole core, which influence electronic properties . Mass spectrometry (ESI-TOF) validates molecular weight, with deviations >0.005 Da indicating impurities.
Q. What are the key electronic properties of 2,5-diphenyl-thiazolo[4,5-d]thiazole, and how do they correlate with applications in optoelectronics?
- Methodological Answer : The planar, conjugated structure enables strong π-π interactions, leading to high charge-carrier mobility (0.01–0.1 cm²/V·s) . UV-Vis spectroscopy reveals absorption maxima at 350–450 nm (π→π* transitions), with electron-withdrawing substituents (e.g., -Cl, -CF₃) red-shifting absorption by 20–40 nm . Electrochemical studies (cyclic voltammetry) show reversible reduction peaks (-1.2 to -1.5 V vs. Ag/Ag⁺), indicating n-type semiconductor behavior . These properties make the compound suitable for organic photovoltaics and OLEDs.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. low cytotoxicity) of thiazolo[4,5-d]thiazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects and cell line specificity. For instance, 7-chloro-3,5-diphenyl derivatives exhibit IC₅₀ values of 1.2–3.8 µM against MCF-7 and H460 cells but show minimal activity (IC₅₀ >50 µM) in normal WI38 fibroblasts . To validate results:
Q. What strategies optimize the integration of 2,5-diphenyl-thiazolo[4,5-d]thiazole into metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer : The ligand Py₂TTz (2,5-bis(4-pyridyl)-thiazolo[5,4-d]thiazole) is used to construct luminescent MOFs. Key steps include:
- Solvothermal synthesis : Combine Py₂TTz with Zn(NO₃)₂ and dicarboxylates (e.g., 1,4-NDC) in DMF/H₂O (120°C, 48 hours) to form porous networks .
- Post-synthetic modification : Introduce nitrobenzene (NB) or CrO₄²⁻ to enhance quenching efficiency.
- Characterization : Use fluorescence spectroscopy (λₑₓ = 365 nm) to detect nitroaromatics (LOD = 10⁻⁶ M for TNP) via Förster resonance energy transfer (FRET) .
Q. How do substituents on the phenyl rings affect the catalytic performance of thiazolo[4,5-d]thiazole-based hybrid materials?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase electron density, enhancing photocatalytic H₂ production (e.g., 120 µmol/g/h under visible light) . Conversely, electron-withdrawing groups (e.g., -NO₂) improve oxidative catalysis (e.g., 95% conversion in benzyl alcohol oxidation) by stabilizing radical intermediates . To validate:
- Perform DFT calculations (B3LYP/6-31G*) to map charge distribution.
- Use XPS to confirm metal-ligand interactions (e.g., shifts in N 1s binding energy).
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in thiazolo[4,5-d]thiazole derivatives?
- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate descriptors (Hammett σ, logP, polar surface area) with bioactivity. For example:
Q. How can researchers address low reproducibility in the synthesis of thiazolo[4,5-d]thiazole MOFs?
- Methodological Answer : Variability often stems from solvent purity or heating gradients. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
